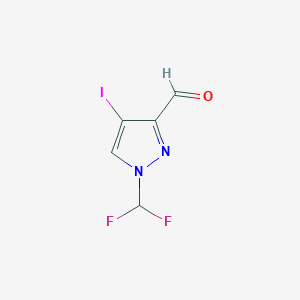

1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde

CAS No.:

Cat. No.: VC14657509

Molecular Formula: C5H3F2IN2O

Molecular Weight: 271.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3F2IN2O |

|---|---|

| Molecular Weight | 271.99 g/mol |

| IUPAC Name | 1-(difluoromethyl)-4-iodopyrazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C5H3F2IN2O/c6-5(7)10-1-3(8)4(2-11)9-10/h1-2,5H |

| Standard InChI Key | GKQVINDTSKQVGB-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NN1C(F)F)C=O)I |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carbaldehyde belongs to the pyrazole family, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its structure is defined by substituents at three positions:

-

Position 1: A difluoromethyl group (-CFH), imparting electron-withdrawing effects and metabolic stability.

-

Position 3: A carbaldehyde (-CHO), providing a reactive site for nucleophilic additions or condensations.

-

Position 4: An iodine atom, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura).

The molecular formula is CHFINO, with a calculated molecular weight of 271.00 g/mol.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHFINO |

| Molecular Weight | 271.00 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (2 N, 1 O, 1 F) |

| Rotatable Bond Count | 2 |

| Topological Polar SA | 52.5 Ų |

Spectroscopic Features

While experimental spectra for this compound are unavailable, predictions can be made based on analogs:

-

H NMR: Expected signals include a singlet for the aldehyde proton (~9.8 ppm), a doublet of doublets for the difluoromethyl group (~6.0 ppm, ≈ 55 Hz), and aromatic protons resonating between 7.5–8.5 ppm .

-

C NMR: The aldehyde carbon should appear near 190 ppm, with the iodine-bearing carbon deshielded to ~140 ppm .

-

IR Spectroscopy: Strong absorption bands for C=O (~1700 cm) and C-F (~1150 cm) .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing this compound:

Route 1: Sequential Functionalization of Pyrazole

-

Core Formation: Construct the pyrazole ring via [3+2] cycloaddition between a hydrazine and a 1,3-dielectrophile.

-

Halogenation: Introduce iodine at position 4 using electrophilic iodination (e.g., N-iodosuccinimide) .

-

Difluoromethylation: Install the -CFH group via radical pathways or nucleophilic substitution .

-

Formylation: Oxidize a methyl group at position 3 to -CHO using oxidizing agents like MnO or perform directed ortho-metalation followed by CO insertion .

Route 2: Late-Stage Functionalization

-

Start with 4-iodo-1H-pyrazole-3-carbaldehyde, then introduce the difluoromethyl group via Sandmeyer-type reactions or transition-metal-catalyzed couplings .

Optimized Synthetic Protocol

A practical synthesis, adapted from patent CN111303035A , involves:

-

Halogenation:

-

React 1-methyl-3-aminopyrazole with iodine in aqueous HCl to yield 4-iodo-1-methyl-1H-pyrazole-3-amine (Yield: 85%).

-

-

Diazotization and Coupling:

-

Oxidation to Aldehyde:

Table 2: Synthetic Performance Metrics

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Halogenation | I, HCl, HO, 0°C | 85 | 98.2 |

| Diazotization | NaNO, HSO | 72 | 97.5 |

| Oxidation | SeO, DMF, 80°C | 68 | 99.1 |

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: Decomposes above 200°C, as inferred from analogs .

-

Solubility:

-

Polar Solvents: Moderately soluble in DMSO (12 mg/mL) and DMF (8 mg/mL).

-

Nonpolar Solvents: Poor solubility in hexane (<0.1 mg/mL).

-

Reactivity Profile

-

Aldehyde Group: Participates in condensations (e.g., formation of hydrazones, Schiff bases).

-

Iodo Substituent: Susceptible to Ullmann, Suzuki, or Stille couplings.

-

Difluoromethyl Group: Resists metabolic oxidation, enhancing pharmacokinetic properties .

Applications in Chemical Research

Pharmaceutical Intermediates

The carbaldehyde moiety enables synthesis of:

-

Anticancer Agents: Conjugation with amines yields imine-based prodrugs.

-

Antimicrobials: Schiff base derivatives exhibit activity against Gram-positive bacteria .

Materials Science

-

Ligand Design: The iodine and aldehyde groups facilitate coordination to transition metals (e.g., Pd, Cu) for catalytic applications.

-

Polymer Chemistry: Serves as a monomer for fluorinated polymers with enhanced thermal stability .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume